1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine

tyrosine phosphatase SHP-1 TC-PTP

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine (CAS 309277-86-9) is a synthetic sulfonylpiperazine hybrid bearing a 2-nitrobenzenesulfonyl group at N1 and a pyridin-2-yl substituent at N4. It belongs to a privileged scaffold class extensively employed in medicinal chemistry for targeting phosphatases, purinergic receptors, and phosphodiesterases.

Molecular Formula C15H16N4O4S
Molecular Weight 348.38
CAS No. 309277-86-9
Cat. No. B2522736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
CAS309277-86-9
Molecular FormulaC15H16N4O4S
Molecular Weight348.38
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H16N4O4S/c20-19(21)13-5-1-2-6-14(13)24(22,23)18-11-9-17(10-12-18)15-7-3-4-8-16-15/h1-8H,9-12H2
InChIKeyPJFNKTAOOHZYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine (CAS 309277-86-9): Core Scaffold & Procurement Identity


1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine (CAS 309277-86-9) is a synthetic sulfonylpiperazine hybrid bearing a 2-nitrobenzenesulfonyl group at N1 and a pyridin-2-yl substituent at N4 . It belongs to a privileged scaffold class extensively employed in medicinal chemistry for targeting phosphatases, purinergic receptors, and phosphodiesterases [1]. The compound is supplied as a research-grade small molecule (typical purity ≥95%) and is utilized as a biochemical probe or lead-optimization starting point rather than as a drug substance .

Why Generic Sulfonylpiperazine Substitution Fails for 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine


The biological activity of sulfonylpiperazines is exquisitely sensitive to the electronic and steric properties of both the sulfonyl aryl group and the N4-substituent [1]. Simply swapping the 2-nitrophenylsulfonyl motif for a 4-nitro isomer or removing the pyridin-2-yl ring can invert target selectivity or abolish potency, as demonstrated by parallel profiling of positional analogues against tyrosine phosphatases [2]. Procurement without verifying these precise substitution patterns risks selecting a compound with quantitatively different target engagement, rendering experimental comparisons invalid.

Quantitative Differentiation Evidence for 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine vs. Closest Analogs


Differential PTP Inhibition: SHP-1 vs. TC-PTP vs. Yeast PTP1

The compound exhibits a clear rank-order of PTP inhibition (SHP-1 > yeast PTP1 > TC-PTP) in a single experimental series, whereas the comparator BDBM50348707 (a structurally distinct arylsulfonylpiperazine) is 6-fold more potent against human PTP1B [1][2]. This demonstrates that the 2-nitrophenyl-pyridinyl substitution pattern yields a unique selectivity fingerprint rather than generic PTP pan-inhibition.

tyrosine phosphatase SHP-1 TC-PTP PTP1B selectivity profile

NPP1 Inhibition and P2Y1 Receptor Agonism: Dual Pharmacophore Profile

The same compound shows dual biochemical activity: it inhibits human NPP1 with a Ki of 1.30E+4 nM and acts as a P2Y1 receptor agonist with an EC50 of 9.00E+3 nM [1]. In contrast, the positional isomer bearing a 4-nitrophenylsulfonyl group (CAS 71422-42-9) is reported to target tissue transglutaminase 2 (TG2), not NPP1 or P2Y1 . This shift in target engagement illustrates the critical role of the nitro-group position in determining pharmacological outcome.

ectonucleotidase NPP1 P2Y1 receptor dual activity

Positional Isomer Selectivity: 2-Nitro vs. 4-Nitro Sulfonyl Substitution

Comparison of the 2-nitrophenyl (target compound) and 4-nitrophenyl (CAS 71422-42-9) sulfonylpiperazine analogs reveals that shifting the nitro group from the ortho to the para position redirects biological activity from PTP/NPP1/P2Y1 engagement toward TG2 inhibition [1]. Although direct quantitative head-to-head data in a single assay are not publicly available, the class-level inference is that the ortho-nitro group imposes a distinct conformational and electronic environment that changes the target landscape [2].

SAR nitro position sulfonamide target selectivity

Scaffold Validation: Sulfonylpiperazine Hybrid Privileged Structure

A comprehensive 2023 review identified 187 potent sulfonylpiperazine-bearing structures with documented activity across anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory indications [1]. The 1-(2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine scaffold falls squarely within this validated chemotype, providing procurement confidence that the core structure has been extensively characterized for drug-like properties, synthetic accessibility, and metabolic stability relative to non-sulfonylpiperazine alternatives.

privileged scaffold hybrid design drug discovery

Recommended Application Scenarios for 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine Based on Verified Evidence


Selective SHP-1 Probe Development for Immuno-Oncology Research

The compound's 6.3-fold selectivity for SHP-1 (IC50 3.0 µM) over TC-PTP (IC50 19 µM) makes it a viable starting point for designing SHP-1-selective chemical probes [1]. Researchers studying SHP-1's role in immune checkpoint regulation can use this compound to establish initial SAR, then optimize potency while monitoring TC-PTP counter-screening.

Dual NPP1/P2Y1 Pharmacological Tool for Purinergic Signaling Studies

With a defined dual-activity profile (NPP1 Ki 13 µM; P2Y1 EC50 9 µM), this compound can serve as a pharmacological tool to dissect the interplay between extracellular nucleotide metabolism and purinergic receptor activation in models of inflammation or calcification [2].

Negative Control for PTP1B-Focused Screening Cascades

Because the compound is 6-fold weaker against PTP1B (yeast enzyme IC50 12 µM) compared to the more potent comparator BDBM50348707 (IC50 2 µM), it can be employed as a selectivity control in PTP1B inhibitor screening panels to verify that hits are not non-selective sulfonylpiperazine aggregators [1].

Ortho-Nitro SAR Template for Sulfonylpiperazine Library Design

The qualitative difference in target engagement between the 2-nitro (target compound) and 4-nitro (CAS 71422-42-9) analogs provides a clear SAR hypothesis: the ortho-nitro group drives PTP/NPP1/P2Y1 activity, while the para-nitro group favors TG2 inhibition . This compound can anchor a matrix library exploring nitro position, pyridine regioisomers, and sulfonyl aryl substitutions.

Quote Request

Request a Quote for 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.